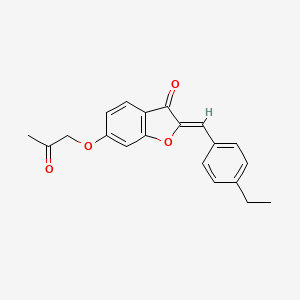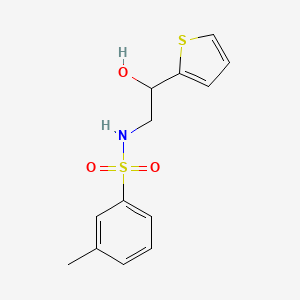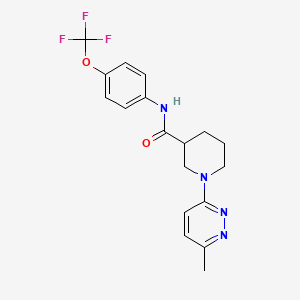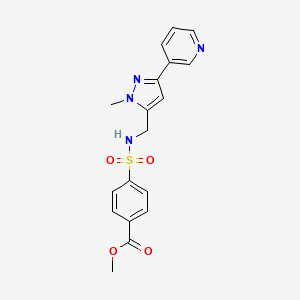![molecular formula C19H15ClN2O4 B2684226 7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one CAS No. 899213-11-7](/img/structure/B2684226.png)
7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative . It is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .
Synthesis Analysis
The synthesis of this compound involves the use of microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound was analyzed using 1H NMR (400 MHz, DMSO-d6) and 13C NMR (100 MHz, DMSO-d6) . The 1H NMR spectrum shows peaks at 12.1 ppm (s, 1H, NH), 7.51–8.10 ppm (m, 7H, Ar–H), 6.95 ppm (s, 1H, Ar–H), and 3.78 ppm (m, 6H, OCH3) . The 13C NMR spectrum shows peaks at various ppm values .Physical And Chemical Properties Analysis
This compound is a yellow solid with a melting point of 287–288 °C . The IR spectrum shows peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) . The 1H NMR and 13C NMR spectra provide information about its molecular structure .Scientific Research Applications
Potential Anticancer Applications
The compound 7-chloro-2-(2,3-dimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one has been identified as a potential lead for the development of new anticancer drugs. Chemical shift assignment and molecular modeling studies of this compound, along with another chromene derivative, have shown that they may act as DNA intercalators. Docking and molecular dynamic studies further suggest their potential efficacy as anticancer agents (Priscila Ivo Rubim de Santana et al., 2020).
Antimicrobial and Antifungal Profiles
Research into the antimicrobial and antifungal profiles of derivatives of this compound has been conducted. A study synthesized a series of N,7-diphenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-8-amine derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The compounds showed promising results, suggesting their potential in treating microbial infections (Y. Bhola et al., 2019).
Synthesis and Characterization of Heterocyclic Systems
The utility of 3-chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal for constructing novel heterocyclic systems has been explored. This compound serves as a synthetic intermediate for creating a diversity of heterocyclic systems linked to furo[3,2-g]chromene. Such compounds have been screened for antimicrobial and anticancer activities, demonstrating variable inhibitory effects and showcasing the versatility of the chromeno[2,3-d]pyrimidin-4(5H)-one scaffold in drug development (M. Ibrahim et al., 2022).
Novel Synthesis Methods
Innovative synthesis methods for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones have been developed, contributing to the pharmaceutical chemistry field. These compounds are known for their antibacterial and fungicidal activity, among other biological properties. The proposed novel method enhances the synthesis process, potentially facilitating the development of new pharmaceuticals (V. A. Osyanin et al., 2014).
Catalytic Synthesis and Biological Activity
The activated carbon/MoO3 nanocomposite has been used as a green and recyclable catalyst for the synthesis of chromeno[d]pyrimidinediones and xanthenones. This approach highlights the role of nanoscale metal oxide catalysts in organic reactions, particularly in synthesizing biologically active compounds with diverse bioactive properties. The mild reaction conditions, high yields, and avoidance of harmful solvents underscore the eco-friendly aspect of this synthesis method (Niloofar Sabet Mehr et al., 2020).
properties
IUPAC Name |
7-chloro-2-(2,3-dimethoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(23)13-9-10-8-11(20)6-7-14(10)26-19(13)22-17/h3-8H,9H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOCEVSWEROMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)





![4-[5-(2-amino-4,5-dimethoxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2684158.png)
![N-(4-chlorophenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2684160.png)

![9-(3-Chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684164.png)
![Acetamide, N-(4-acetylphenyl)-2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-](/img/structure/B2684165.png)
